Methyl 4-[3-(2,4-dihydroxyphenyl)pyrazolidin-4-yl]oxybenzoate
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Overview
Description
Methyl 4-[3-(2,4-dihydroxyphenyl)pyrazolidin-4-yl]oxybenzoate is a chemical compound with the molecular formula C17H14N2O5 and a molecular weight of 326.31 g/mol This compound is known for its unique structure, which includes a pyrazolidinyl group attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[3-(2,4-dihydroxyphenyl)pyrazolidin-4-yl]oxybenzoate typically involves the reaction of 2,4-dihydroxyphenylhydrazine with methyl 4-chlorobenzoate under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The mixture is heated to a temperature of around 100°C for several hours to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[3-(2,4-dihydroxyphenyl)pyrazolidin-4-yl]oxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoate ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Methyl 4-[3-(2,4-dihydroxyphenyl)pyrazolidin-4-yl]oxybenzoate has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-cancer and anti-microbial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-[3-(2,4-dihydroxyphenyl)pyrazolidin-4-yl]oxybenzoate involves its interaction with specific molecular targets and pathways. The compound’s pyrazolidinyl group is believed to play a crucial role in its biological activity. It can interact with enzymes and receptors, modulating their activity and leading to various physiological effects. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[3-(2,4-dihydroxyphenyl)pyrazol-4-yl]oxybenzoate
- Methyl 4-[3-(2,4-dihydroxyphenyl)pyrazolin-4-yl]oxybenzoate
Uniqueness
Methyl 4-[3-(2,4-dihydroxyphenyl)pyrazolidin-4-yl]oxybenzoate is unique due to its specific pyrazolidinyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H18N2O5 |
---|---|
Molecular Weight |
330.33 g/mol |
IUPAC Name |
methyl 4-[3-(2,4-dihydroxyphenyl)pyrazolidin-4-yl]oxybenzoate |
InChI |
InChI=1S/C17H18N2O5/c1-23-17(22)10-2-5-12(6-3-10)24-15-9-18-19-16(15)13-7-4-11(20)8-14(13)21/h2-8,15-16,18-21H,9H2,1H3 |
InChI Key |
MOBOAAYOOYCWGP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2CNNC2C3=C(C=C(C=C3)O)O |
Origin of Product |
United States |
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